Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is a fluorinated organic compound with the molecular formula C8H10F2N2O4. It is known for its unique chemical structure, which includes both ureido and difluoro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is typically synthesized through the reaction of ethyl acetoacetate with difluoromethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Similar in structure but lacks the ureido group.
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate: Contains an additional fluorine atom, which can alter its reactivity and applications .
Uniqueness
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is unique due to the presence of both difluoro and ureido groups, which confer distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10F2N2O4 |
---|---|
Molekulargewicht |
236.17 g/mol |
IUPAC-Name |
ethyl 2-(carbamoyliminomethyl)-4,4-difluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15) |
InChI-Schlüssel |
HUTJBODLXMIJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.